![molecular formula C16H15N3O B10844613 (2e)-2-Imino-3-Methyl-5,5-Diphenylimidazolidin-4-One](/img/no-structure.png)
(2e)-2-Imino-3-Methyl-5,5-Diphenylimidazolidin-4-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenyl-2-iminohydantoin is a heterocyclic compound that belongs to the class of hydantoins. It is characterized by the presence of two phenyl groups attached to the 5th carbon of the iminohydantoin ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-2-iminohydantoin typically involves the condensation of benzil with thiourea in an alkaline medium. The reaction is carried out under reflux conditions, followed by acidification and recrystallization to obtain the pure product . The reaction can be summarized as follows:
- Benzil and thiourea are mixed in the presence of a base such as sodium hydroxide.
- The mixture is refluxed, leading to the formation of the intermediate product.
- The reaction mixture is then acidified, and the product is isolated through recrystallization.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of solvents like ethanol and dimethyl sulfoxide (DMSO) is common, and the reaction conditions are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Diphenyl-2-iminohydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydantoin derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed: The major products formed from these reactions include substituted hydantoins, oxo derivatives, and various phenyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
5,5-Diphenyl-2-iminohydantoin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5-Diphenyl-2-iminohydantoin involves its interaction with molecular targets such as sodium channels. It acts as an inhibitor of voltage-gated sodium channels, thereby stabilizing the inactive state of these channels and reducing neuronal excitability . This mechanism is particularly relevant in its anticonvulsant activity.
Similar Compounds:
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant used in the treatment of epilepsy.
5,5-Dimethylhydantoin: Used in various industrial applications, including as a disinfectant.
Uniqueness: 5,5-Diphenyl-2-iminohydantoin is unique due to its specific structural features and the presence of the imino group, which imparts distinct chemical and biological properties compared to other hydantoins .
Eigenschaften
Molekularformel |
C16H15N3O |
---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-amino-3-methyl-5,5-diphenylimidazol-4-one |
InChI |
InChI=1S/C16H15N3O/c1-19-14(20)16(18-15(19)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H2,17,18) |
InChI-Schlüssel |
RNWLAFWLSSMCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(N=C1N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.